[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate
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Overview
Description
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate typically involves the condensation of 2,4-dinitrophenylhydrazine with cyclohexanone, followed by the reaction with benzoic acid. The process begins with the preparation of 2,4-dinitrophenylhydrazone by reacting 2,4-dinitrophenylhydrazine with cyclohexanone in the presence of methanol and sulfuric acid . The resulting hydrazone is then reacted with benzoic acid under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydrogen carbonate, dimethylformamide, and various phenols . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenols in the presence of potassium hydrogen carbonate can lead to the formation of phenyl esters .
Scientific Research Applications
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate involves its interaction with molecular targets through its nitro and benzoate groups. These interactions can lead to various biochemical effects, such as the inhibition of specific enzymes or the modulation of signaling pathways . The compound’s unique structure allows it to participate in complex chemical reactions, contributing to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
- [(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino methanesulfonate
- [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Uniqueness
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H17N3O6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate |
InChI |
InChI=1S/C19H17N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h1-3,6-7,10-12,15H,4-5,8-9H2 |
InChI Key |
DVJYVUAKYRCLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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